Butyl methyl sulfide - 628-29-5

Butyl methyl sulfide

Catalog Number: EVT-292350
CAS Number: 628-29-5
Molecular Formula: C5H12S
Molecular Weight: 104.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Butyl methyl sulfide (BMS) is an aliphatic thioether, a class of organosulfur compounds characterized by a sulfur atom bonded to two alkyl groups. [, , ] BMS is a colorless liquid with a characteristic sulfurous odor. [, ] While not a naturally occurring compound, it is found as a byproduct in industrial processes and has become a valuable tool in various scientific research areas. []

Molecular Structure Analysis
  • Oxidation to Sulfoxides: BMS serves as a model substrate in the study of enantioselective oxidation reactions. [, , , ] Various catalytic systems using chiral imines, phosphoric acid derivatives, or flavinium salts with hydrogen peroxide as the oxidant have demonstrated promising enantioselectivities in converting BMS to its chiral sulfoxide. [, ] This reaction is crucial for synthesizing chiral sulfoxides, valuable building blocks in pharmaceuticals and other fine chemicals.
  • Formation of Borane Adducts: BMS forms stable adducts with borane, which serve as hydroboration reagents. [] Compared to other sulfide adducts, BMS-borane exhibits moderate reactivity towards alkenes, providing controlled hydroboration. []
  • Reaction with Ozone: While the provided abstract does not detail the reaction, it mentions the determination of rate constants for the reaction of BMS with ozone. [] This information is crucial in atmospheric chemistry for understanding the fate and transport of volatile sulfur compounds.
Mechanism of Action
  • Enantioselective Oxidation: Chiral catalysts interact with both BMS and the oxidant, creating a chiral environment that favors the formation of one enantiomer of the sulfoxide over the other. [, , ] The specific mechanism depends on the catalyst used, often involving complex intermediates and transition states.
  • Hydroboration: The sulfur atom in BMS donates its lone pair electrons to the empty orbital of borane, forming a stable adduct. [] This interaction activates the borane for hydroboration of alkenes, transferring a hydride to the less substituted carbon of the double bond.
  • Molecular Rotor: When adsorbed on surfaces like Au(111), BMS acts as a molecular rotor. [, , , ] Its rotation can be induced thermally or electrically using a scanning tunneling microscope (STM) tip. [, ] The chirality of both the molecule and the STM tip influence the direction and rate of rotation. []
Physical and Chemical Properties Analysis
  • Physical State: BMS is a colorless liquid at room temperature. [, ]
  • Odor: It possesses a characteristic sulfurous odor. [, ]
  • Adsorption: BMS readily adsorbs on gold surfaces like Au(111) through one of the sulfur lone pairs. [, , , ] This adsorption can lift the native herringbone reconstruction of the gold surface. []
  • Rotational Dynamics: BMS exhibits rotational dynamics on surfaces, influenced by factors like temperature, electron flux from STM tips, and the chirality of the molecule and the surface. [, , ]
Applications
  • Surface Science:
    • Molecular Self-Assembly: BMS serves as a model system for studying the self-assembly of thioethers on metal surfaces, an alternative to alkanethiolate monolayers. [, , , ] Its weaker surface binding compared to thiols can lead to monolayers with lower defect density. []
    • Molecular Rotors: BMS adsorbed on surfaces functions as a molecular rotor, allowing the study of molecular rotation at the single-molecule level using STM. [, , , ] This system enables investigating the factors influencing molecular rotation and the development of electrically driven molecular motors. [, ]
    • Chirality Studies: The formation of distinct surface-bound enantiomers of BMS on gold surfaces provides a platform for studying chirality at the molecular level. [] This is relevant for understanding chiral recognition, enantioselective catalysis, and the development of chiral sensors.
  • Organic Synthesis:
    • Enantioselective Oxidation: BMS serves as a model substrate for developing and testing novel organocatalytic systems for the enantioselective oxidation of sulfides to chiral sulfoxides. [, , , ] This reaction has significant implications for synthesizing chiral pharmaceuticals and other bioactive compounds.
    • Hydroboration Reagent: BMS-borane adducts act as hydroboration reagents, offering a mild and selective method for adding a boron atom to alkenes. [] This reaction is widely used in organic synthesis for creating carbon-carbon bonds and introducing functional groups.
  • Analytical Chemistry:
    • Gas Chromatography: Studies utilize BMS and other sulfur compounds to establish quantitative structure-retention relationships in gas-solid chromatography, aiding in identifying and quantifying volatile sulfur compounds in complex mixtures. []

Diethyl Sulfide

Compound Description: Diethyl sulfide is a symmetrical thioether with the formula CH3CH2SCH2CH3. It is a volatile liquid at room temperature and is commonly used as a solvent and reagent in organic synthesis. Like other aliphatic sulfides, diethyl sulfide exhibits rotational isomerism, meaning it can adopt different conformations due to rotations around its single bonds.

Relevance: Diethyl sulfide is structurally similar to butyl methyl sulfide, sharing the thioether functional group (C-S-C). Both molecules are aliphatic sulfides, meaning they consist of straight or branched chains of carbon atoms. The research on diethyl sulfide regarding its vibrational spectra and rotational isomerism provides a basis for understanding the properties of related thioethers like butyl methyl sulfide.

Ethyl Propyl Sulfide

Compound Description: Ethyl propyl sulfide (CH3CH2SCH2CH2CH3) is another aliphatic thioether. It is structurally similar to both diethyl sulfide and butyl methyl sulfide, possessing a slightly longer alkyl chain.

Relevance: Similar to diethyl sulfide, the study of ethyl propyl sulfide's vibrational spectra and rotational isomerism contributes to a broader understanding of the structural properties and conformational behavior of aliphatic thioethers, including butyl methyl sulfide. The increasing chain length in these compounds can influence factors such as steric hindrance and intermolecular forces, affecting their physical and chemical properties.

3-(Methylthio)propanol

Compound Description: 3-(Methylthio)propanol (CH3SCH2CH2CH2OH) is a bifunctional molecule containing both a thioether and a hydroxyl group. This allows it to participate in both thioether-typical interactions as well as hydrogen bonding.

Relevance: This compound is closely related to butyl methyl sulfide, differing only by the substitution of a terminal methyl group with a hydroxyl group. The research on 3-(methylthio)propanol focuses on its self-assembly on gold surfaces, highlighting the influence of the hydroxyl group in driving the formation of ordered structures. In contrast, butyl methyl sulfide, lacking this hydrogen bonding capability, exhibits different self-assembly behaviors.

tert-Butyl Methyl Sulfide

Compound Description: tert-Butyl methyl sulfide ((CH3)3CSCH3) is an isomer of butyl methyl sulfide. The key structural difference lies in the tert-butyl group, which is sterically more demanding than the linear butyl group.

Relevance: Comparing the self-assembly of tert-butyl methyl sulfide and butyl methyl sulfide on Au(111) reveals the impact of branching on molecular organization. The bulky tert-butyl group in tert-butyl methyl sulfide leads to different packing arrangements compared to the linear structure of butyl methyl sulfide.

n-Alkyl Methyl Sulfides

Compound Description: This refers to a series of thioethers where a methyl sulfide group is attached to a linear alkyl chain of varying length (n). Examples include hexyl methyl sulfide, octyl methyl sulfide, decyl methyl sulfide, and dodecyl methyl sulfide.

Relevance: This series of compounds provides insights into the impact of alkyl chain length on the reactivity and selectivity of reactions involving the sulfur atom. Studies on enantioselective oxidation of n-alkyl methyl sulfides to sulfoxides show a dependence of the reaction outcome on the chain length. These findings are relevant to understanding similar reactions with butyl methyl sulfide.

Cyclohexyl Methyl Sulfide

Compound Description: This thioether consists of a methyl sulfide group attached to a cyclohexyl ring. The cyclic structure distinguishes it from the linear alkyl chains present in butyl methyl sulfide and the n-alkyl methyl sulfides.

Relevance: Comparing cyclohexyl methyl sulfide to butyl methyl sulfide in reactions like enantioselective oxidations can shed light on how steric factors and electronic properties, influenced by the cyclic structure, affect the reaction outcome. This comparison contributes to a broader understanding of how structural variations around the thioether group impact reactivity.

Benzyl Methyl Sulfide

Compound Description: Benzyl methyl sulfide (C6H5CH2SCH3) combines a methyl sulfide group with a benzyl group. The presence of the aromatic ring introduces conjugation effects and alters the electronic properties compared to purely aliphatic thioethers like butyl methyl sulfide.

Relevance: Benzyl methyl sulfide provides a point of comparison for understanding how the presence of an aromatic ring influences the reactivity of the sulfur atom in thioethers. Studies on its oxidation reactions, in comparison to butyl methyl sulfide, contribute to a comprehensive understanding of how electronic factors governed by substituents affect the chemical behavior of thioethers.

Thioanisole

Compound Description: Thioanisole (C6H5SCH3) is the simplest aromatic thioether, consisting of a methyl sulfide group directly attached to a phenyl ring.

Relevance: Similar to benzyl methyl sulfide, thioanisole helps in understanding the role of an aromatic ring directly attached to the sulfur atom in thioether chemistry. Comparing its behavior to that of butyl methyl sulfide in various reactions elucidates the impact of electronic effects and conjugation on the reactivity and properties of thioethers.

Dibutyl Sulfide

Compound Description: Dibutyl sulfide (CH3CH2CH2CH2SCH2CH2CH2CH3) is a symmetrical thioether with two butyl chains attached to the sulfur atom.

Relevance: This compound offers a point of comparison for examining the effects of asymmetry in thioether structures. Unlike the asymmetrical butyl methyl sulfide, dibutyl sulfide possesses two identical alkyl chains. This structural difference can significantly influence their self-assembly behavior on surfaces and their interactions with chiral molecules.

Butyl sec-Butyl Sulfide (BSBS)

Compound Description: Butyl sec-butyl sulfide (CH3CH2CH2CH2SCH(CH3)CH2CH3) is a chiral thioether containing a stereogenic center at the secondary carbon of the sec-butyl group. This chirality leads to the existence of different stereoisomers, influencing its self-assembly behavior.

Relevance: Comparing butyl sec-butyl sulfide to butyl methyl sulfide, which lacks a chiral center, provides insights into the role of chirality in self-assembly. Research indicates that the racemic mixture of butyl sec-butyl sulfide forms less ordered arrays on surfaces compared to butyl methyl sulfide, highlighting the influence of enantiospecific intermolecular interactions in dictating the organization of chiral molecules.

tert-Butyl Ethyl Sulfide

Compound Description: tert-Butyl ethyl sulfide ( (CH3)3CSCH2CH3) is another branched thioether. It is structurally similar to tert-butyl methyl sulfide, with an ethyl group replacing the methyl group.

Relevance: This compound, like tert-butyl methyl sulfide, exemplifies the structural motifs leading to the formation of newly formed sulfur compounds in processes like MTBE production. Its presence alongside tert-butyl methyl sulfide highlights the tendency for reactions between thiols and butenes to form branched thioethers under specific reaction conditions.

Properties

CAS Number

628-29-5

Product Name

Butyl methyl sulfide

IUPAC Name

1-methylsulfanylbutane

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-3-4-5-6-2/h3-5H2,1-2H3

InChI Key

WCXXISMIJBRDQK-UHFFFAOYSA-N

SMILES

CCCCSC

Canonical SMILES

CCCCSC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.